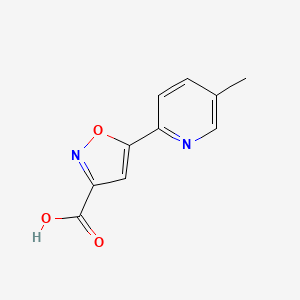

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC18225265

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O3 |

|---|---|

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 5-(5-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O3/c1-6-2-3-7(11-5-6)9-4-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |

| Standard InChI Key | XXAHNJQSOKNGNM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(C=C1)C2=CC(=NO2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid features a 1,2-oxazole (isoxazole) ring substituted at position 3 with a carboxylic acid group (-COOH) and at position 5 with a 5-methyl-2-pyridyl moiety. The isoxazole ring (C₃H₃NO) contributes aromatic stability and dipole interactions, while the pyridine ring (C₆H₆N) introduces basicity and hydrogen-bonding capabilities. The methyl group at position 5 of the pyridine enhances lipophilicity, potentially influencing membrane permeability .

Key Structural Features:

-

Isoxazole Core: A five-membered ring with oxygen at position 1 and nitrogen at position 2.

-

Carboxylic Acid Substituent: Enhances solubility and enables salt formation or esterification.

-

5-Methyl-2-pyridyl Group: A six-membered aromatic ring with a methyl group at position 5, modulating electronic and steric properties.

Physicochemical Data

While explicit data for this compound remains limited in public databases, structurally related analogs provide insights:

The compound’s solubility is expected to be moderate in polar aprotic solvents (e.g., DMSO) but limited in aqueous media at physiological pH .

Synthesis and Manufacturing Approaches

Reported Synthetic Routes

Synthesis of 5-(5-methyl-2-pyridyl)isoxazole-3-carboxylic acid likely involves multi-step strategies, as inferred from patents and related compounds:

Route 1: Cycloaddition-Based Synthesis

-

Nitrile Oxide Formation: React hydroxylamine with a substituted acetonitrile derivative to generate a nitrile oxide intermediate.

-

[3+2] Cycloaddition: Combine the nitrile oxide with a pyridyl-containing alkyne to form the isoxazole ring .

-

Carboxylic Acid Introduction: Oxidize a methyl or hydroxymethyl group at position 3 to the carboxylic acid using KMnO₄ or Jones reagent .

Route 2: Coupling Reactions

-

Halogenation: Introduce a halogen (e.g., bromine) at position 5 of the isoxazole ring.

-

Suzuki-Miyaura Coupling: Attach the 5-methyl-2-pyridyl boronic acid via palladium-catalyzed cross-coupling .

-

Deprotection/Hydrolysis: Convert ester or nitrile groups at position 3 to the carboxylic acid .

Key Challenges and Optimization

-

Regioselectivity: Ensuring proper orientation during cycloaddition requires precise temperature and catalyst control.

-

Purification: Chromatography or recrystallization is critical due to the compound’s polar nature .

-

Yield Improvements: Patent CN1233634C highlights the use of bis(trichloromethyl) carbonate for acyl chloride intermediates, suggesting potential adaptations for carboxylation steps .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

While direct studies on this compound are scarce, structural analogs exhibit notable bioactivity:

-

O-Acetylserine Sulfhydrylase (OASS) Inhibition: Analogous isoxazole-carboxylic acids competitively inhibit OASS (IC₅₀: 10–50 μM), disrupting cysteine biosynthesis in pathogens .

-

Anti-Inflammatory Effects: Pyridyl-isoxazole derivatives suppress cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene production .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with similar molecules:

| Compound | Key Structural Difference | Bioactivity Shift |

|---|---|---|

| 5-Methylisoxazole-3-carboxylic acid | Lacks pyridyl group | Reduced target selectivity |

| 5-Phenylisoxazole-3-carboxylic acid | Phenyl instead of pyridyl | Enhanced arom. interactions |

| 5-Cyclopropylisoxazole-3-carboxylic acid | Cyclopropyl substituent | Altered metabolic stability |

The 5-methyl-2-pyridyl group in 5-(5-Methyl-2-pyridyl)isoxazole-3-carboxylic acid balances lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume